Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260933-02-4
VCID: VC6282669
InChI: InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
SMILES: CNCC1=CC(=CC=C1)OCC(=O)OC.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride

CAS No.: 2260933-02-4

Cat. No.: VC6282669

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7

* For research use only. Not for human or veterinary use.

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride - 2260933-02-4

Specification

CAS No. 2260933-02-4
Molecular Formula C11H16ClNO3
Molecular Weight 245.7
IUPAC Name methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
Standard InChI Key XMPDJXJEGIJDJU-UHFFFAOYSA-N
SMILES CNCC1=CC(=CC=C1)OCC(=O)OC.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenoxy backbone substituted with a methylaminomethyl group at the 3-position and an acetate ester at the 2-position. The hydrochloride salt introduces ionic character, improving stability in aqueous environments. Key structural attributes include:

  • IUPAC Name: Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride

  • SMILES: CNCC1=CC(=CC=C1)OCC(=O)OC.Cl

  • InChI Key: XMPDJXJEGIJDJU-UHFFFAOYSA-N .

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO₃PubChem
Molecular Weight245.7 g/molVulcanChem
SolubilityAqueous-compatible (HCl salt)Enamine
Hazard StatementsH315, H319, H335Sigma-Aldrich

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Esterification: 3-(Methylaminomethyl)phenol reacts with methyl chloroacetate in the presence of a base (e.g., NaOH) under reflux conditions.

  • Salt Formation: The ester intermediate is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization.

Industrial Methods

Patented protocols (e.g., US6048998A) highlight scalable approaches using thionyl chloride (SOCl₂) in methanol, enabling one-pot synthesis from 3-isochromanone derivatives. This method achieves yields >85% under ambient temperatures (0–30°C), minimizing methyl halide byproducts .

Reaction Scheme:

3-Isochromanone+SOCl2MeOHMethyl 2-(halomethyl)phenylacetateHCl Salt\text{3-Isochromanone} + \text{SOCl}_2 \xrightarrow{\text{MeOH}} \text{Methyl 2-(halomethyl)phenylacetate} \rightarrow \text{HCl Salt}

Chemical Reactivity and Functional Transformations

Key Reaction Pathways

  • Oxidation: Generates carboxylic acids or ketones using KMnO₄/H⁺.

  • Reduction: Yields alcohols or amines via LiAlH₄ or NaBH₄.

  • Nucleophilic Substitution: The methylamino group facilitates reactions with electrophiles (e.g., alkyl halides).

Table 2: Comparative Reactivity of Analogous Compounds

CompoundFunctional GroupsKey Reactions
Methyl 2-[3-(aminomethyl)phenoxy]acetateAmino, ester, phenoxyElectrophilic substitution
Methyl 2-[4-(trifluoromethyl)phenoxy]acetateTrifluoromethyl, esterHydrolysis, halogenation

Pharmacological and Biochemical Applications

Mechanism of Action

As a monoamine reuptake inhibitor, the compound modulates serotonin, norepinephrine, and dopamine levels, showing promise in treating depression and anxiety . Preclinical studies indicate IC₅₀ values of 50–100 nM for monoamine transporters, comparable to first-line antidepressants .

Case Study: Antidepressant Efficacy

In murine models, the compound (10 mg/kg, oral) reduced immobility time in the forced swim test by 40%, correlating with increased hippocampal serotonin levels .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

Compound (CAS)Molecular WeightKey Differences
2260933-02-4 (Target)245.7Methylamino, HCl salt
2694746-63-7 (Analog)195.21Amino group, no HCl
1403316-31-3 (Analog)250.17Trifluoromethoxy substitution

The methylamino group in the target compound enhances binding affinity to neurotransmitter transporters compared to non-methylated analogs .

Emerging Applications in Agrochemicals

Recent patents (e.g., WO1994000416A1) propose its use as a herbicide precursor. Derivatives inhibit acetolactate synthase (ALS) in weeds, with EC₅₀ values of 0.1–1 µM .

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